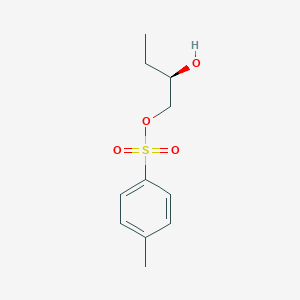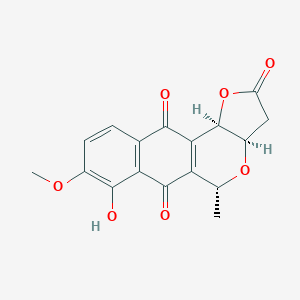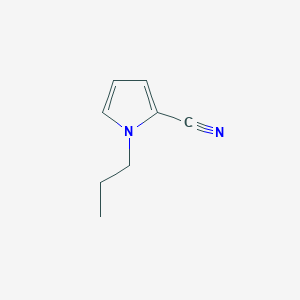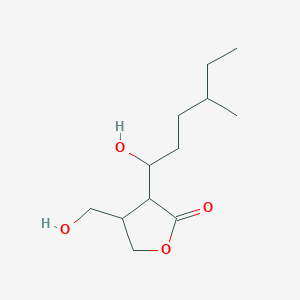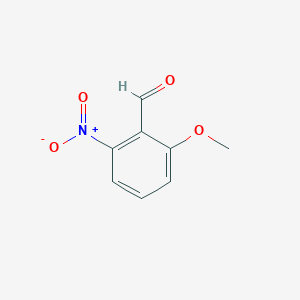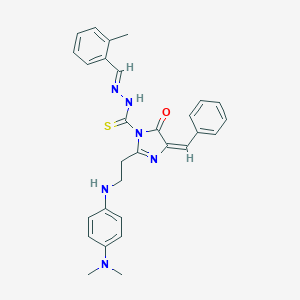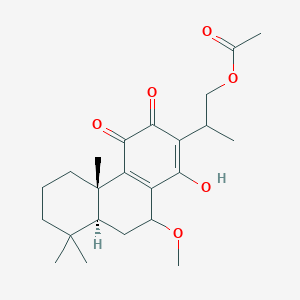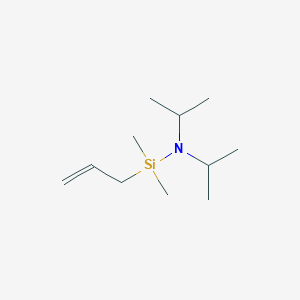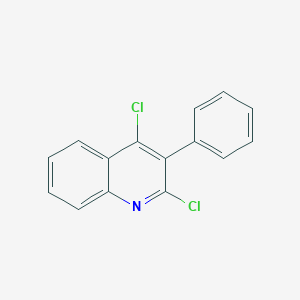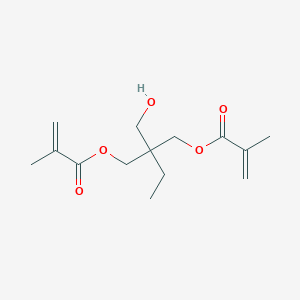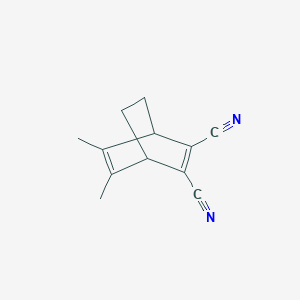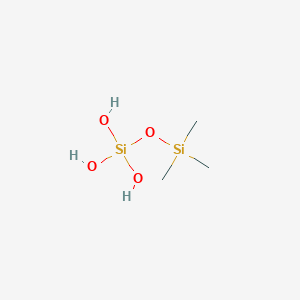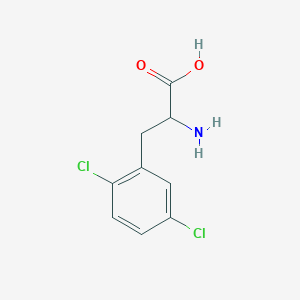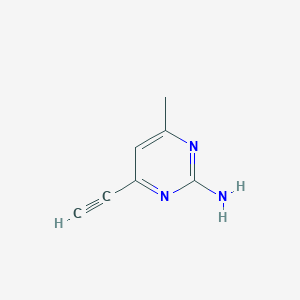
4-Ethynyl-6-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Ethynyl-6-methylpyrimidin-2-amine (EMPA) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential in various applications. EMPA is a pyrimidine derivative that contains an ethynyl group at the 4-position and a methyl group at the 6-position. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
4-Ethynyl-6-methylpyrimidin-2-amine has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK. 4-Ethynyl-6-methylpyrimidin-2-amine has also been shown to bind to G-quadruplex DNA and induce conformational changes, leading to the inhibition of telomerase activity. Additionally, 4-Ethynyl-6-methylpyrimidin-2-amine has been shown to intercalate into DNA and RNA, leading to changes in their secondary structures.
生化学的および生理学的効果
4-Ethynyl-6-methylpyrimidin-2-amine has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 4-Ethynyl-6-methylpyrimidin-2-amine has also been shown to have neuroprotective effects and improve cognitive function in animal models.
実験室実験の利点と制限
4-Ethynyl-6-methylpyrimidin-2-amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-Ethynyl-6-methylpyrimidin-2-amine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-Ethynyl-6-methylpyrimidin-2-amine, including its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Further research is also needed to fully understand its mechanism of action and to develop more potent and selective analogs of 4-Ethynyl-6-methylpyrimidin-2-amine. Additionally, 4-Ethynyl-6-methylpyrimidin-2-amine has potential as a fluorescent probe for detecting nucleic acids, and further research is needed to optimize its properties for this application.
In conclusion, 4-Ethynyl-6-methylpyrimidin-2-amine is a promising compound for scientific research due to its potential in various applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-Ethynyl-6-methylpyrimidin-2-amine is needed to fully understand its potential in different fields of scientific research.
科学的研究の応用
4-Ethynyl-6-methylpyrimidin-2-amine has shown potential in various scientific research applications, including as a fluorescent probe for detecting nucleic acids, as a kinase inhibitor for cancer treatment, and as a ligand for G-quadruplex DNA. 4-Ethynyl-6-methylpyrimidin-2-amine has also been used in the synthesis of other compounds, such as 4-Ethynyl-6-methylpyrimidin-2-amine-DA, which has potential as an anti-inflammatory agent.
特性
CAS番号 |
103011-51-4 |
|---|---|
製品名 |
4-Ethynyl-6-methylpyrimidin-2-amine |
分子式 |
C7H7N3 |
分子量 |
133.15 g/mol |
IUPAC名 |
4-ethynyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H7N3/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3,(H2,8,9,10) |
InChIキー |
INIUVFVMRGEURW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)C#C |
正規SMILES |
CC1=CC(=NC(=N1)N)C#C |
同義語 |
2-Pyrimidinamine, 4-ethynyl-6-methyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
